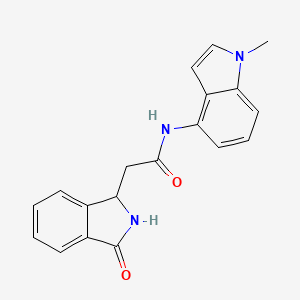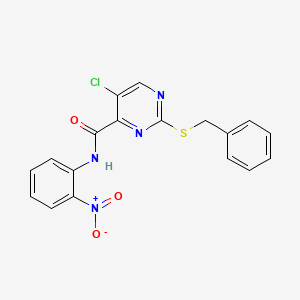
N-(pyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound belongs to the class of benzoxadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2-aminopyridine with a suitable benzoxadiazole derivative under specific conditions. One common method involves the use of a bromoketone as a starting material, which reacts with 2-aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. This reaction proceeds via C–C bond cleavage and is mild and metal-free .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted benzoxadiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(pyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity and is used in the development of pharmaceuticals and bioactive molecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of N-(pyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit comparable biological activities.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyridine ring and have been studied for their anti-fibrotic and anti-cancer properties.
Uniqueness
N-(pyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its benzoxadiazole core, which imparts distinct chemical and biological properties. This core structure allows for diverse chemical modifications and enhances the compound’s stability and reactivity, making it a valuable scaffold in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H8N4O3S |
|---|---|
Molecular Weight |
276.27 g/mol |
IUPAC Name |
N-pyridin-2-yl-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C11H8N4O3S/c16-19(17,15-10-6-1-2-7-12-10)9-5-3-4-8-11(9)14-18-13-8/h1-7H,(H,12,15) |
InChI Key |
BBICBIIFPPAZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-butyl-1,5-dioxo-N-phenyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11123813.png)
![N-1,3-benzodioxol-5-yl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B11123816.png)

![7-[(2-chlorophenyl)methyl]-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11123819.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methoxyphenyl)alaninamide](/img/structure/B11123825.png)
![N-(3-chlorobenzyl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11123839.png)
![N-benzyl-3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide](/img/structure/B11123842.png)
![N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11123845.png)
![N-[1-(biphenyl-4-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B11123851.png)
![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide](/img/structure/B11123864.png)

![2-[(3-methoxyphenoxy)methyl]-1-(2-methylbutyl)-1H-benzimidazole](/img/structure/B11123876.png)
![N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B11123909.png)
